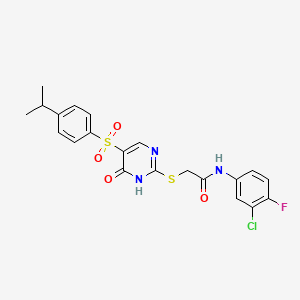
N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O4S2 and its molecular weight is 495.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on available literature.
- Molecular Formula : C21H19ClFN3O4S2
- Molecular Weight : 495.97 g/mol
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-((5-(4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives with similar structures have shown moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound is also associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for the development of treatments for conditions such as Alzheimer's disease and urinary tract infections. The IC50 values for some derivatives indicate strong inhibitory effects, suggesting potential therapeutic applications .
3. Anticancer Potential
The pyrimidine derivatives related to this compound have been studied for their anticancer properties. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the sulfonamide group enhances the pharmacological profile by improving solubility and bioavailability .
4. Hypoglycemic Effects
Compounds with similar structures have demonstrated hypoglycemic activity, making them candidates for diabetes management. The mechanism often involves the modulation of insulin sensitivity or glucose uptake in peripheral tissues .
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : This involves cyclization reactions to establish the dihydropyrimidine structure.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl moiety.
- Acetamide Coupling : The final step is the coupling of the acetamide group to form the complete structure.
The mechanism of action is believed to involve interaction with specific molecular targets, leading to inhibition of enzymes or modulation of receptor activity, which contributes to its observed biological effects .
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O4S2/c1-12(2)13-3-6-15(7-4-13)32(29,30)18-10-24-21(26-20(18)28)31-11-19(27)25-14-5-8-17(23)16(22)9-14/h3-10,12H,11H2,1-2H3,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBYAGHKKQZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













